3-Fluoro-2-methylcinnamic acid
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Overview
Description
3-Fluoro-2-methylcinnamic acid is an organic compound with the molecular formula C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, characterized by the presence of a fluorine atom and a methyl group on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylcinnamic acid typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming 3-fluoro-2-methylhydrocinnamic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-methylbenzoic acid.
Reduction: Formation of 3-fluoro-2-methylhydrocinnamic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-2-methylcinnamic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are often attributed to its ability to modulate enzyme activity, disrupt cellular processes, and interact with cellular membranes. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions and potential therapeutic effects .
Comparison with Similar Compounds
3-Fluoro-2-methylcinnamic acid can be compared with other cinnamic acid derivatives, such as:
3-Fluorocinnamic acid: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methylcinnamic acid: Lacks the fluorine atom, leading to variations in reactivity and applications.
4-Fluoro-2-methylcinnamic acid:
Properties
IUPAC Name |
(E)-3-(3-fluoro-2-methylphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-6H,1H3,(H,12,13)/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDLRLIWXWVPES-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1F)/C=C/C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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